Thiourea, N-2-benzoxazolyl-N'-phenyl-
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Overview
Description
Thiourea, N-2-benzoxazolyl-N’-phenyl- is a compound that belongs to the class of thiourea derivatives. It is characterized by the presence of a benzoxazole ring and a phenyl group attached to the thiourea moiety. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-2-benzoxazolyl-N’-phenyl- typically involves the reaction between 2-aminophenol and thiourea. The reaction is carried out at elevated temperatures, around 200°C, for a duration of 2 hours. This process yields benzoxazole-2-thiol, which is then further reacted with methyl chloroacetate in methanol under reflux conditions for 6 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-2-benzoxazolyl-N’-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives. These products have significant implications in various applications, particularly in medicinal chemistry.
Scientific Research Applications
Thiourea, N-2-benzoxazolyl-N’-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic applications, including anti-inflammatory and antioxidant effects.
Industry: The compound is utilized in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Thiourea, N-2-benzoxazolyl-N’-phenyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, but generally, it affects cellular processes such as oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thiourea, N-2-benzoxazolyl-N’-phenyl- include other thiourea derivatives and benzoxazole-containing compounds. Examples include:
- N-phenylthiourea
- Benzoxazole-2-thiol
- Thiourea derivatives with different substituents
Uniqueness
What sets Thiourea, N-2-benzoxazolyl-N’-phenyl- apart is its unique combination of a benzoxazole ring and a phenyl group attached to the thiourea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
13895-20-0 |
---|---|
Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3OS/c19-14(15-10-6-2-1-3-7-10)17-13-16-11-8-4-5-9-12(11)18-13/h1-9H,(H2,15,16,17,19) |
InChI Key |
MQDLLBFTKLQZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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